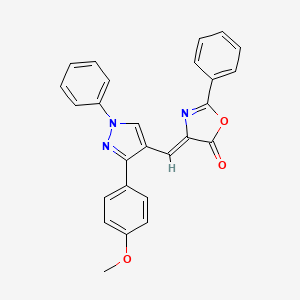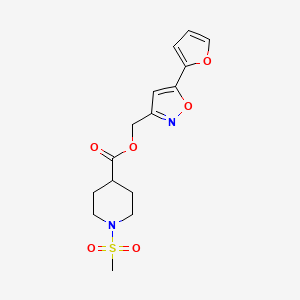![molecular formula C20H15FN4O2S B2416832 1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1105246-92-1](/img/structure/B2416832.png)
1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a useful research compound. Its molecular formula is C20H15FN4O2S and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biginelli Condensations of Fluorinated Compounds
Research demonstrates the utility of fluorinated compounds in Biginelli condensation reactions, leading to the formation of complex pyrimidine derivatives. Such reactions are essential for synthesizing heterocyclic compounds that possess various biological activities, indicating potential applications in drug discovery and development (Saloutin et al., 2000).
Novel Urea Derivatives with Anti-CML Activity
The design and synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have shown potent activity against chronic myeloid leukemia (CML), indicating the potential therapeutic applications of such compounds. Their effectiveness was attributed to the inhibition of the PI3K/AKT signaling pathway, a critical pathway involved in cell proliferation and survival (Li et al., 2019).
Urea Derivatives as Cytokinin-Like Agents
Certain urea derivatives exhibit cytokinin-like activity, impacting plant cell division and differentiation. This suggests their use in agricultural and horticultural applications to enhance plant growth and development (Ricci & Bertoletti, 2009).
Antifungal and Antibacterial Applications
Urea derivatives have also been investigated for their antifungal and antibacterial properties, indicating their potential use in developing new antimicrobial agents. Such compounds could be crucial in addressing the challenge of antibiotic resistance and the need for new antimicrobial drugs (Azab et al., 2013).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds containing urea moieties has been a subject of interest due to their diverse biological activities and potential pharmaceutical applications. This includes the synthesis of compounds with potential herbicidal activities, suggesting applications in weed management and agricultural productivity enhancement (Zilian, 2014).
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-12-10-18(26)25-17(11-28-20(25)22-12)13-2-6-15(7-3-13)23-19(27)24-16-8-4-14(21)5-9-16/h2-11H,1H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZACRVJCXZJGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416749.png)
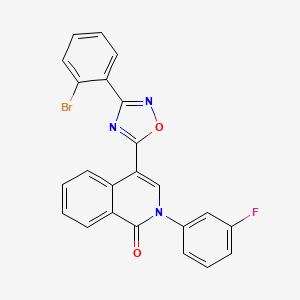
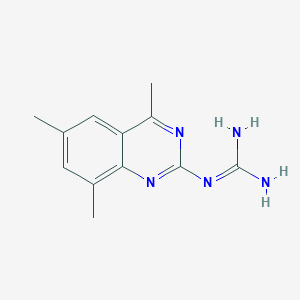




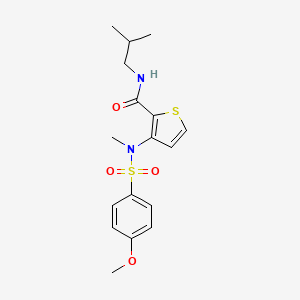
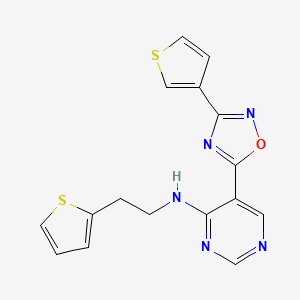
![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2416765.png)
